molecular formula C15H28N2O6 B6235218 4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid CAS No. 125744-67-4

4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid

Cat. No. B6235218
CAS RN: 125744-67-4
M. Wt: 332.4
InChI Key:
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Description

“4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid” is a compound that falls under the category of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom . The compound has a molecular weight of 359.42 .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is "1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23)" . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Mechanism of Action

The mechanism of action for the synthesis of this compound involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid involves the protection of the amine groups followed by the addition of the carboxylic acid groups.", "Starting Materials": [ "Lysine", "Tert-butyl chloroformate", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Dichloromethane", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Protect the amine groups of lysine by reacting it with di-tert-butyl dicarbonate and triethylamine in dichloromethane.", "Add tert-butyl chloroformate to the reaction mixture to protect the carboxylic acid groups.", "Hydrolyze the tert-butyl esters using hydrochloric acid in methanol to obtain the protected lysine intermediate.", "React the protected lysine intermediate with di-tert-butyl dicarbonate and triethylamine in dichloromethane to protect the amine groups again.", "Hydrolyze the tert-butyl esters using sodium hydroxide in water to obtain the final product, 4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid." ] }

CAS RN

125744-67-4

Product Name

4,5-bis({[(tert-butoxy)carbonyl]amino})pentanoic acid

Molecular Formula

C15H28N2O6

Molecular Weight

332.4

Purity

95

Origin of Product

United States

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